Welcome to the BenchChem Online Store!
molecular formula H4N+ B1203442 Ammonium CAS No. 14798-03-9

Ammonium

Cat. No. B1203442
M. Wt: 18.039 g/mol
InChI Key: QGZKDVFQNNGYKY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04859592

Procedure details

A culture of strain CEL 2052 (ATCC 39636), growing continuously on 20 mM glucose and 8.5 mM nitrate, is induced with toluene in the absence of ammonium ions. 2-Hydroxymuconic semialdehyde is observed to accumulate rapidly at a rate which would produce 0.082 g/gdw/hr of picolinic acid if excess ammonium ions had been present. Instead, growth is inhibited immediately and the culture washes out at a dilution rate of 0.12 hr-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[N+:13]([O-])([O-])=O.[NH4+:17].[CH:18](/[CH:25]=[CH:26]/O)=[CH:19]\[C:20]([C:22]([OH:24])=[O:23])=O>C1(C)C=CC=CC=1>[N:17]1[CH:26]=[CH:25][CH:18]=[CH:19][C:20]=1[C:22]([OH:24])=[O:23].[NH4+:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C/C(=O)C(=O)O)\C=C\O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Type
product
Smiles
[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.